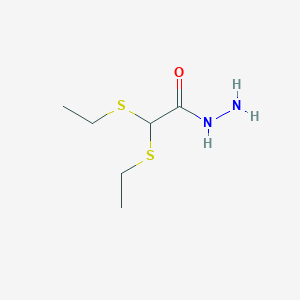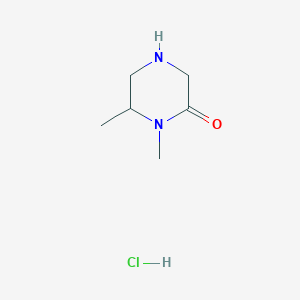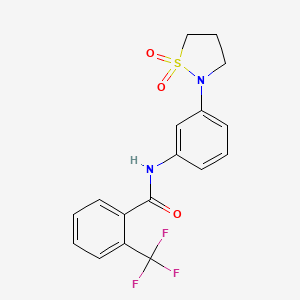
2,2-Bis(ethylsulfanyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(ethylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C6H14N2OS2 . It has a molecular weight of 194.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,2-Bis(ethylsulfanyl)acetohydrazide is 1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis
2,2-Bis(ethylsulfanyl)acetohydrazide is a solid compound . It has a molecular weight of 194.32 .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors Development Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, aimed to improve drug-like properties and aqueous solubility, have shown potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Electrochemical CO2 Reduction Modulation The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]) significantly affects the electrochemical reduction of carbon dioxide. This ionic liquid, as a supporting electrolyte, not only reduces the reduction overpotential but also alters the reaction course, promoting the formation of carbon monoxide over oxalate anion, thus showcasing the role of medium in modulating CO2 reduction products (Sun et al., 2014).
Antibacterial Activity and DFT Calculation N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide and its derivatives have been synthesized and characterized, showcasing antibacterial activity and NLO (Non-Linear Optical) behavior. These compounds demonstrate thermal stability and potential as antimicrobial agents, offering insights into their structural and electronic properties through DFT (Density Functional Theory) calculations (Bharty et al., 2015).
Deprotonation Products of Disulfonyl Carbon Acids Research on the deprotonation products of bis(ethylsulfonyl) and bis(benzylsulfonyl) activated carbon acids has provided valuable insights into their behavior in acetonitrile solvent. Conductance measurements and the determination of dissociation constant values offer a deeper understanding of the chemical nature and potential applications of these compounds (Binkowska & Jarczewski, 2006).
Self-Healing Elastomers The aromatic disulfide metathesis mechanism enables the design of self-healing poly(urea–urethane) elastomers. Utilizing bis(4-aminophenyl) disulfide as a dynamic crosslinker, these materials achieve quantitative healing efficiency at room temperature, showcasing the potential for developing self-repairing materials (Rekondo et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-bis(ethylsulfanyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGBSJCCFXPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NN)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(ethylsulfanyl)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)


![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)


![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)

![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)
